molecular formula C16H14FNO4 B13504054 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 470671-00-2

2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No.: B13504054
CAS No.: 470671-00-2
M. Wt: 303.28 g/mol
InChI Key: IHMPLNMIRTVSMI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a phenylmethoxycarbonylamino group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and benzyl chloroformate.

    Formation of Intermediate: 4-fluoroaniline reacts with benzyl chloroformate in the presence of a base such as triethylamine to form the intermediate 4-fluorophenyl carbamate.

    Coupling Reaction: The intermediate is then coupled with glycine ethyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction can produce amines or alcohols.

    Substitution: Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies investigating enzyme interactions and protein-ligand binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the phenylmethoxycarbonylamino group contributes to its stability and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
  • 2-(4-Bromophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
  • 2-(4-Methylphenyl)-2-(phenylmethoxycarbonylamino)acetic acid

Uniqueness

2-(4-Fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

470671-00-2

Molecular Formula

C16H14FNO4

Molecular Weight

303.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid

InChI

InChI=1S/C16H14FNO4/c17-13-8-6-12(7-9-13)14(15(19)20)18-16(21)22-10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,21)(H,19,20)

InChI Key

IHMPLNMIRTVSMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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